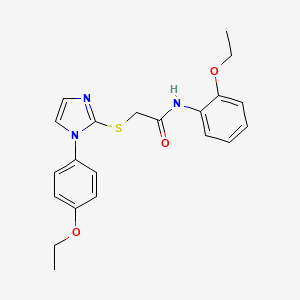

N-(2-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(2-Ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound featuring a central imidazole ring substituted with 4-ethoxyphenyl and 2-ethoxyphenyl groups linked via a thioacetamide bridge.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S/c1-3-26-17-11-9-16(10-12-17)24-14-13-22-21(24)28-15-20(25)23-18-7-5-6-8-19(18)27-4-2/h5-14H,3-4,15H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDBKQYDNVLPHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC=CC=C3OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound, such as 2-mercaptoethanol, to form the thioether linkage.

Acylation: The final step involves the acylation of the thioether with an appropriate acyl chloride or anhydride to introduce the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol and amine derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The presence of the imidazole ring allows it to interact with metal ions and other biomolecules, influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of imidazole-thioacetamide derivatives. Key structural analogs and their distinguishing features are summarized below:

Structural Variations and Molecular Properties

Key Research Findings

Substituent Impact on Activity :

- Electron-withdrawing groups (e.g., nitro in N-(4-nitrophenyl)-2-(4-oxo-imidazol-2-yl)acetamide) increase electrophilicity, enhancing enzyme inhibition but reducing solubility .

- Ethoxy groups balance lipophilicity and metabolic stability, as seen in the target compound’s design .

Tautomerism and Stability :

- Compound 3c’s 1:1 tautomeric mixture (3c-I and 3c-A) complicates pharmacological profiling compared to the target compound’s stable structure .

Synthetic Efficiency :

- High-yield methods (e.g., 96% for Compound 21) suggest scalability for imidazole-thioacetamides, though substituent choice affects reaction conditions .

Biological Activity

N-(2-ethoxyphenyl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound belonging to the class of imidazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features an imidazole ring, ethoxy groups, and a thioether linkage. The presence of these functional groups is critical for its biological activity, influencing solubility, reactivity, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring allows for coordination with metal ions, which can modulate enzyme activity. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in various metabolic pathways, thereby affecting cellular processes such as inflammation and cancer progression.

- Receptor Modulation : It may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| HeLa (Cervical Cancer) | 12 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 10 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects. Studies suggest that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, potentially through the modulation of NF-kB signaling pathways.

Case Studies

- Study on Anticancer Properties : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on human breast cancer cells. The results demonstrated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound over 24 hours.

- Inflammation Model : In an animal model of inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Notable Differences |

|---|---|---|

| N-(2-methoxyphenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide | Moderate anticancer activity | Lacks ethoxy group; reduced solubility |

| N-(3-fluorophenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide | Stronger GPCR modulation | Fluorine substitution enhances receptor binding |

Q & A

Basic: What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis typically involves a multi-step pathway starting with the formation of the imidazole core, followed by thioacetamide coupling. Critical steps include:

- Imidazole ring formation : Reacting ethoxyphenyl-substituted precursors with thiourea or cyanamide derivatives under basic conditions .

- Thioacetamide linkage : Coupling the imidazole-thiol intermediate with 2-chloro-N-(2-ethoxyphenyl)acetamide using a base like potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Key conditions : Strict control of temperature (±2°C), pH (neutral to slightly basic), and reaction time (monitored via TLC) is essential to minimize side reactions and maximize yield .

Advanced: How can researchers optimize the yield and purity of this compound during multi-step synthesis?

- Stepwise purification : Use flash chromatography after each synthetic step to isolate intermediates, reducing carryover impurities .

- Catalyst optimization : For imidazole cyclization, test catalysts like ammonium acetate or iodine to accelerate ring closure while avoiding over-oxidation .

- Solvent selection : Replace high-boiling solvents (e.g., DMF) with acetonitrile or THF for easier post-reaction purification .

- In-line monitoring : Employ HPLC-MS to track intermediate stability and adjust reaction parameters dynamically .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Confirm regiochemistry of the imidazole ring and ethoxyphenyl substituents. Aromatic protons appear as doublets (δ 6.8–7.4 ppm), while the thioacetamide methylene resonates at δ 4.2–4.5 ppm .

- IR spectroscopy : Identify key functional groups (C=O stretch at ~1680 cm⁻¹, C-S at ~680 cm⁻¹) .

- High-resolution MS : Validate molecular weight (expected [M+H]+ ~443.5 g/mol) and rule out dimerization .

Advanced: What strategies resolve conflicting biological activity data across studies of similar thioacetamide derivatives?

- Systematic SAR studies : Compare substituent effects (e.g., nitro vs. methoxy groups on phenyl rings) using a standardized assay. For example, nitro groups enhance target binding affinity but reduce solubility, leading to variability in in vivo efficacy .

- Meta-analysis : Cross-reference crystallographic data (e.g., protein-ligand interactions) with biochemical assays to identify discrepancies caused by assay conditions (e.g., pH, redox environment) .

- Dose-response reevaluation : Test conflicting compounds across a broader concentration range to account for non-linear activity profiles .

Basic: What functional groups in the compound influence its chemical reactivity?

- Ethoxyphenyl groups : Increase lipophilicity, affecting solubility and membrane permeability. The ethoxy oxygen can participate in hydrogen bonding with biological targets .

- Imidazole-thioether linkage : Prone to oxidation (e.g., forming sulfoxides) under acidic or oxidative conditions, requiring inert atmospheres during synthesis .

- Acetamide backbone : Susceptible to hydrolysis in strong acids/bases; stabilize via buffered solutions during biological assays .

Advanced: How do electronic effects of substituents on phenyl rings affect the compound’s interaction with biological targets?

- Electron-withdrawing groups (e.g., nitro) : Enhance binding to enzymes with cationic active sites (e.g., kinases) but may reduce metabolic stability .

- Electron-donating groups (e.g., methoxy) : Improve π-π stacking with aromatic residues in receptor pockets, as shown in docking studies of analogous compounds .

- Dual-substituent synergy : The 2- and 4-ethoxy groups create a dipole moment that aligns with hydrophobic pockets in COX-2, as inferred from molecular dynamics simulations .

Basic: What are the recommended storage conditions to maintain the compound’s stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .

- Solvent choice : Dissolve in DMSO for long-term storage (≥6 months) at concentrations >10 mM to prevent aggregation .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- Competitive binding assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement in live cells .

- CRISPR-Cas9 knockout models : Eliminate putative targets (e.g., specific kinases) and assess residual activity to confirm on-target effects .

- Metabolomic profiling : Compare treated vs. untreated samples via LC-MS to identify downstream metabolic perturbations linked to the compound’s activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.